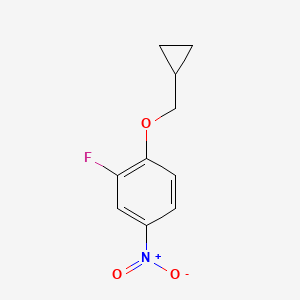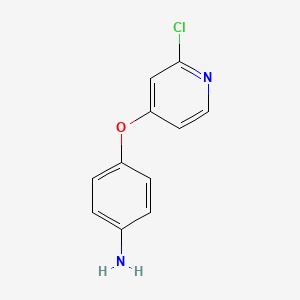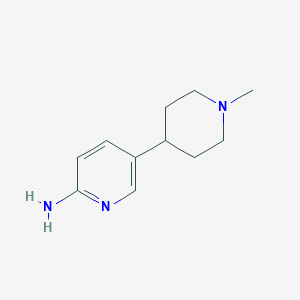
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Descripción general
Descripción
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 . It is also known by other synonyms such as 2-Amino-5-(1-methyl-4-piperidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) . Physical And Chemical Properties Analysis
The molecular weight of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.142247555 g/mol . The topological polar surface area is 42.2 Ų .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has been utilized in the design and synthesis of new molecules with potential anticancer activities. By employing a molecular hybridization strategy, researchers have created a new structural framework with an N-aryl-N’-arylmethylurea scaffold . This has led to the synthesis of compounds evaluated for their antiproliferative activities against various cancer cell lines .
Chemical Synthesis
In the field of chemical synthesis, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine serves as a building block for creating complex molecules. Its solid-state stability and reactivity under ambient conditions make it a valuable reagent for constructing pharmacologically active compounds .
Material Science
The compound’s properties are being explored in material science for the development of new materials with specific characteristics. Its molecular structure could potentially influence the physical properties of materials, such as thermal stability and electrical conductivity .
Chromatography
Due to its unique chemical properties, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine can be used as a standard or reference compound in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Pharmacology
The pharmacological applications of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine are being investigated, particularly its role as an intermediate in the synthesis of drugs that target specific receptors or enzymes within the body .
Safety and Regulations
Research into the safety profile of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is crucial for regulatory compliance. Studies focus on its toxicological effects, safe handling procedures, and appropriate storage conditions to prevent accidents in laboratory and industrial settings .
Environmental Science
Lastly, the environmental impact of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine and its derivatives is an area of ongoing research. This includes its biodegradability, potential bioaccumulation, and effects on ecosystems .
Propiedades
IUPAC Name |
5-(1-methylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFJGFXLBSZLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



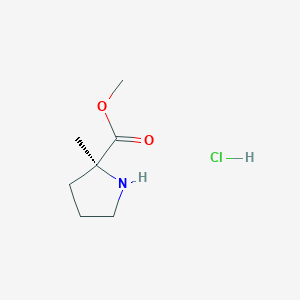
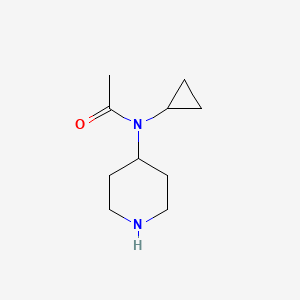

![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)

![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)

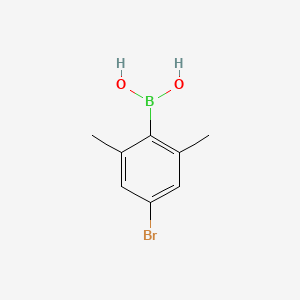
![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
